molecular formula C16H27N2O8P B12812670 Thymidine-5'-dipropyl phosphate CAS No. 130752-95-3

Thymidine-5'-dipropyl phosphate

Cat. No.: B12812670
CAS No.: 130752-95-3
M. Wt: 406.37 g/mol
InChI Key: VMXXWGLQYFCPKN-BFHYXJOUSA-N
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Description

Contextualization of Nucleoside Phosphates in Fundamental Biochemical Processes

Nucleoside phosphates are ubiquitous and indispensable molecules that play a central role in a vast array of biochemical processes essential for life. ontosight.aiumich.edu These organic molecules are the fundamental building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which store and transmit genetic information. quora.comwikipedia.org The structure of a nucleotide consists of a nitrogenous base, a five-carbon sugar (deoxyribose in DNA, ribose in RNA), and one or more phosphate (B84403) groups. wikipedia.org The sugar and phosphate groups form a backbone, providing structural integrity to the DNA and RNA strands. quicktakes.iogenome.gov

Beyond their structural role in genetics, nucleoside triphosphates, particularly adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), are recognized as the primary "energy currency" of the cell. nih.govelifesciences.orgresearchgate.net The high-energy phosphoanhydride bonds within these molecules store chemical energy that, when released through hydrolysis, powers a multitude of cellular activities, including metabolic reactions, muscle contraction, and active transport across cell membranes. genome.govresearchgate.net While ATP is the most universally utilized energy carrier, GTP also plays a crucial role, especially in protein synthesis and signal transduction. nih.gov

Furthermore, certain nucleoside phosphates function as critical signaling molecules. Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), derived from ATP and GTP respectively, act as second messengers in intracellular signaling cascades. byjus.comlibretexts.org They relay signals from hormones and neurotransmitters on the cell surface to internal cellular machinery, thereby regulating processes like metabolism, gene expression, and cell proliferation. byjus.comslideshare.net

ComponentDescriptionExamples
Nitrogenous Base A heterocyclic compound containing nitrogen.Adenine, Guanine, Cytosine, Thymine (in DNA), Uracil (in RNA)
Pentose Sugar A five-carbon sugar molecule.Deoxyribose (in DNA), Ribose (in RNA)
Phosphate Group(s) One, two, or three phosphate groups attached to the 5' carbon of the sugar.Monophosphate, Diphosphate (B83284), Triphosphate

Rationale for Phosphate Modifications in Nucleoside Research: Overcoming Cellular Permeation Barriers for In Vitro Studies

Despite their intracellular importance, the direct use of nucleoside phosphates in cell-based research is severely hampered by their physicochemical properties. At physiological pH, the phosphate groups are ionized, conferring a significant negative charge to the molecule. mdpi.comnih.gov This high polarity makes it extremely difficult for nucleoside phosphates to passively diffuse across the lipid-rich, hydrophobic cell membrane. mdpi.comacs.org This cellular permeation barrier is a major obstacle for researchers wanting to study the intracellular effects of these molecules or their analogues. nih.govrsc.org

To overcome this challenge, medicinal chemists employ prodrug strategies, which involve chemically modifying the phosphate moiety. acs.orgnih.gov The primary goal is to mask the anionic charges of the phosphate group, creating a more lipophilic (fat-soluble) derivative that can more readily traverse the cell membrane. csic.esmdpi.com These masking groups are designed to be temporary; once the prodrug is inside the cell, they are cleaved by intracellular enzymes or chemical hydrolysis to release the active, phosphorylated nucleoside. acs.orgnih.gov This approach effectively bypasses the cell's natural barrier to charged molecules, allowing for the controlled delivery of nucleoside monophosphates for in vitro studies. nih.gov

Evolution of Nucleoside Analogue Research: From Parent Nucleosides to Phosphate-Masked Derivatives (e.g., Phosphate Triesters)

The field of nucleoside analogue research, pivotal in developing antiviral and anticancer agents, has evolved significantly. researchgate.netnih.gov Early research focused on the parent nucleoside analogues, which rely on cellular enzymes (kinases) to be phosphorylated into their active triphosphate forms. nih.govnih.gov However, this enzymatic activation process, particularly the first phosphorylation step to the monophosphate, is often inefficient and can be a rate-limiting factor for the drug's efficacy. acs.orgnih.gov Some promising nucleoside analogues are poor substrates for these kinases and thus show no activity. mdpi.com

This limitation spurred the development of prodrug approaches designed to deliver the pre-phosphorylated form of the nucleoside analogue into the cell. mdpi.comnih.gov Among the most successful strategies is the creation of phosphate-masked derivatives, such as phosphate triesters. In this method, the two ionizable hydroxyl groups of the phosphate are masked with lipophilic protecting groups, resulting in a neutral phosphate triester. mdpi.comnih.gov This uncharged molecule can diffuse across the cell membrane far more efficiently than its charged monophosphate counterpart. csic.es Once inside the cell, these masking groups are designed to be removed by cellular enzymes, liberating the nucleoside monophosphate and bypassing the problematic initial phosphorylation step. nih.govmdpi.com

Positioning of Thymidine-5'-dipropyl phosphate as a Representative Dialkyl Phosphate Nucleoside Derivative in Research Contexts

This compound exemplifies a straightforward phosphate triester prodrug strategy. It is a derivative of the natural nucleoside thymidine (B127349), where the 5'-phosphate group is esterified with two simple propyl groups. This modification creates a neutral, more lipophilic dialkyl phosphate derivative. ucl.ac.uk

Research into such dialkyl phosphate nucleosides was driven by the hypothesis that these triesters could act as membrane-permeable prodrugs of the corresponding 5'-monophosphates. ucl.ac.uk While simple dialkyl phosphates, including the dipropyl variant, were often found to be metabolically stable and thus inactive against viruses like HIV, their study was crucial. ucl.ac.uk The inactivity of these stable derivatives highlighted the importance of the chemical nature of the masking groups, leading to the development of more sophisticated triesters with groups that are more readily cleaved inside the cell. ucl.ac.uk For instance, research on a series of araA (an antiviral nucleoside) phosphate triesters showed a direct correlation between the lipophilicity conferred by the alkyl chains (like propyl groups) and the inhibition of DNA synthesis in mammalian cells, suggesting that cellular penetration was a key step for their biological action. psu.edu This work underscored that even simple derivatives like this compound are valuable research tools for understanding the principles of phosphate prodrug design and cellular delivery. psu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130752-95-3

Molecular Formula

C16H27N2O8P

Molecular Weight

406.37 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate

InChI

InChI=1S/C16H27N2O8P/c1-4-6-23-27(22,24-7-5-2)25-10-13-12(19)8-14(26-13)18-9-11(3)15(20)17-16(18)21/h9,12-14,19H,4-8,10H2,1-3H3,(H,17,20,21)/t12-,13+,14+/m0/s1

InChI Key

VMXXWGLQYFCPKN-BFHYXJOUSA-N

Isomeric SMILES

CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O

Canonical SMILES

CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O

Origin of Product

United States

Biochemical Investigations of Thymidine 5 Dipropyl Phosphate in Model Systems

Enzymatic and Chemical Stability Studies of the Phosphate (B84403) Triester Linkage in Vitro

The efficacy of a phosphotriester prodrug is fundamentally dependent on its stability. It must be stable enough in the extracellular environment to reach the target cells but labile enough to be cleaved intracellularly.

The stability of the phosphotriester linkage in Thymidine-5'-dipropyl phosphate is influenced by both chemical and enzymatic hydrolysis. In aqueous solutions, the rate of hydrolysis is pH-dependent. Under acidic conditions (pH < 4), hydrolysis can proceed through pathways involving the displacement of an alkyl group by a water molecule. acs.org At neutral or basic pH (pH > 5), the phosphotriester linkage is generally more stable against simple chemical hydrolysis but remains susceptible to enzymatic cleavage. acs.orgfishersci.com

Enzymatic degradation is the primary intended mechanism for prodrug activation. Enzymes such as phosphodiesterases and carboxyesterases play a crucial role in cleaving the ester bonds. rsc.orgbeilstein-journals.org Studies on various nucleoside phosphotriesters have shown that they are substrates for these enzymes, which are abundant in plasma and within cells. beilstein-journals.orgacs.org The enzymatic cleavage of aryl-alkyl phosphotriesters, for example, often selectively removes the aryl group first, followed by the alkyl group to release the monoalkyl phosphate. nih.gov For dialkyl esters like this compound, esterases are expected to hydrolyze the alkyl ester linkages. beilstein-journals.org The rate of this enzymatic hydrolysis is significantly faster than spontaneous chemical hydrolysis at physiological pH. nih.gov

ConditionRelative Stability of Phosphoester BondPredominant Cleavage MechanismReference(s)
Acidic (pH < 4) LowChemical Hydrolysis (P-O bond cleavage) acs.orgnih.gov
Neutral (pH ~7.4) High (Chemical), Low (Enzymatic)Esterase-mediated Hydrolysis beilstein-journals.orgresearchgate.net
Basic (pH > 8) ModerateBase-catalyzed Hydrolysis acs.org
In Plasma Low to ModerateEnzymatic Hydrolysis by Esterases acs.org

The nature of the alkyl groups esterified to the phosphate moiety significantly affects the kinetics of both chemical and enzymatic cleavage. Studies on a variety of nucleoside phosphotriesters have established clear structure-activity relationships. acs.orgresearchgate.net

Increasing the length of the alkyl chain can influence the compound's lipophilicity and its interaction with hydrolytic enzymes. More complex, branched alkyl chains can alter the steric hindrance around the phosphorus center, thereby affecting the rate of hydrolysis. For instance, esters with simple, straight aliphatic side chains (like glycyl residues) are relatively stable in both acidic and neutral media. researchgate.net In contrast, more sterically hindered esters with branched side chains (like valyl residues) can be more labile, particularly under acidic conditions. researchgate.net

In the context of prodrug design, a balance is sought. For example, in the development of adefovir (B194249) dipivoxil, a prodrug utilizing pivaloyloxymethyl (POM) esters, it was found that the t-butyl group of the pivaloyl moiety conferred greater plasma stability compared to methyl or isopropyl groups, which was beneficial for its pharmacokinetic profile. acs.org The n-propyl groups of this compound are unbranched, suggesting a moderate level of stability, likely less sterically hindered and potentially more susceptible to enzymatic hydrolysis than a branched counterpart like a di-isopropyl phosphate ester. acs.orgresearchgate.net

Alkyl GroupBranchingRelative Stability in PlasmaGeneral Impact on Cleavage KineticsReference(s)
Methyl NoneLowRapid enzymatic cleavage acs.org
Ethyl NoneModerateSlower cleavage than methyl beilstein-journals.org
n-Propyl NoneModerateExpected to be similar to or slightly slower than ethylN/A
Isopropyl BranchedModerateSteric hindrance can slow enzymatic cleavage acs.org
t-Butyl BranchedHighSignificant steric hindrance slows cleavage acs.org

Intracellular Processing and Conversion to Parent Nucleotides in Cellular Research Models

The ultimate goal of using a phosphotriester prodrug is its efficient uptake by target cells and subsequent conversion to the active nucleoside monophosphate.

Native nucleoside monophosphates are highly polar and negatively charged at physiological pH, which severely restricts their ability to cross the lipid bilayers of cell membranes. acs.org By masking these charges with lipophilic n-propyl groups, this compound becomes a neutral, more lipophilic molecule. This increased lipophilicity is a key factor enabling the molecule to permeate cell membranes. beilstein-journals.org The primary mechanism for the cellular uptake of such neutral phosphotriester prodrugs is believed to be passive diffusion, driven by the concentration gradient across the cell membrane. beilstein-journals.orgacs.org Research has shown that cellular uptake is often proportional to the number of charge-masking groups, underscoring the importance of lipophilicity. beilstein-journals.org

Once inside the cell, this compound must be biotransformed to release the active thymidine (B127349) monophosphate (TMP). This process is a multi-step enzymatic cascade. The primary enzymes involved in the dealkylation are intracellular carboxyesterases and potentially other hydrolases. beilstein-journals.orgacs.org

The biotransformation pathway is expected to proceed via a two-step dealkylation:

An esterase first hydrolyzes one of the propyl-phosphate ester bonds, cleaving a propyl group and likely releasing propanol (B110389). This reaction yields an intermediate, Thymidine-5'-monopropyl phosphate.

A second enzymatic hydrolysis step removes the remaining propyl group from Thymidine-5'-monopropyl phosphate, yielding the final, active product: Thymidine-5'-monophosphate (TMP). umich.edu

This stepwise removal of the protecting groups, mediated by cellular enzymes, ensures that the active nucleotide is generated at the site of action. beilstein-journals.org

The analysis of intracellular metabolites is crucial to confirm the intended biotransformation pathway. In cellular models treated with nucleoside phosphotriester prodrugs, the expected metabolites are the partially dealkylated intermediate and the fully deprotected nucleoside monophosphate. acs.orgumich.edu For this compound, the key intracellular metabolites would be:

Thymidine-5'-monopropyl phosphate : The intermediate product after the first dealkylation step.

Thymidine-5'-monophosphate (TMP) : The desired active nucleotide, which is the final product of the intracellular conversion. umich.edu This molecule can then be further phosphorylated by cellular kinases to the active triphosphate form, which can be incorporated into DNA.

The accumulation of TMP within cells following administration of the prodrug is a direct measure of the success of the prodrug strategy. acs.org

Observed Limitations in Intracellular Conversion to Active Nucleotides in Research Findings

The conceptual appeal of simple dialkyl phosphate prodrugs, such as this compound, lies in their straightforward design to neutralize the negative charge of the phosphate group, theoretically facilitating passive diffusion across cell membranes. However, extensive biochemical investigations have revealed significant limitations in their intracellular conversion to the biologically active nucleoside triphosphate form. acs.orgnih.gov

A primary obstacle identified in research is the excessive metabolic stability of the dialkyl phosphate triester bond. acs.orgnih.govnih.gov This stability hinders the necessary enzymatic cleavage required to release the nucleoside monophosphate within the cell. acs.orgnih.gov For a nucleoside analog to exert its therapeutic effect, it must be phosphorylated sequentially to its mono-, di-, and finally triphosphate form. The triphosphate is the active species that can be incorporated into DNA or RNA by polymerases. nih.gov The initial release of the monophosphate from the prodrug is therefore a critical, rate-limiting step.

Studies on dialkyl phosphate prodrugs of the anti-HIV agent zidovudine (B1683550) (AZT) demonstrated a lack of significant antiviral activity in vitro. acs.orgnih.gov This inactivity was largely attributed to the failure of the dialkyl phosphate triesters to be efficiently hydrolyzed intracellularly, thus preventing the formation of the active AZT-triphosphate. acs.orgnih.gov Similarly, applying this strategy to the anticancer agent 1-β-d-arabinofuranosylcytosine (AraC) yielded agents with only moderate biological activity. acs.org Simple alkyl esters of nucleoside monophosphates are generally considered metabolically too stable to function effectively as prodrugs. nih.gov This inherent stability means that even if the prodrug successfully enters the cell, it is not efficiently processed into the active nucleotide, rendering the strategy largely ineffective. acs.orgnih.gov

Comparative Biochemical Behavior of Dialkyl Phosphate Masking Strategies with Advanced Prodrug Approaches (e.g., ProTides)

The shortcomings of the simple dialkyl phosphate masking strategy spurred the development of more sophisticated prodrug approaches, most notably the Phosphoramidate (B1195095) ProTide technology. acs.orgnih.govresearchgate.net A comparative analysis of their biochemical behavior reveals the stark differences in efficiency and mechanism that underpin the success of the ProTide approach.

Dialkyl phosphate prodrugs rely on cellular enzymes to cleave two stable alkyl-phosphate ester bonds. As established, this process is inefficient, leading to poor release of the nucleoside monophosphate. acs.orgnih.govnih.gov

In contrast, the ProTide approach masks the phosphate group with an aryl group and an amino acid ester. acs.orgresearchgate.net This design facilitates a multi-step, enzyme-driven intracellular activation pathway. nih.govresearchgate.net

Cellular Uptake : Both strategies aim to create a lipophilic, charge-neutral molecule that can cross the cell membrane via passive diffusion. researchgate.netcardiff.ac.uk

Intracellular Activation : This is where the approaches diverge significantly.

Dialkyl Phosphates : Depend on non-specific hydrolases to cleave highly stable ester bonds, a process that occurs at a very slow rate. acs.orgnih.gov

ProTides : The activation is initiated by the cleavage of the amino acid ester by a carboxyesterase, such as Cathepsin A or CES1. nih.gov This is followed by a spontaneous intramolecular cyclization, which displaces the aryl group (e.g., phenol). nih.govresearchgate.net The resulting unstable cyclic intermediate is then hydrolyzed by a phosphoramidase-type enzyme, like Hint1 (Histidine triad (B1167595) nucleotide-binding protein 1), to release the nucleoside monophosphate. nih.gov

This elegant, stepwise mechanism is far more efficient than the direct hydrolysis required for dialkyl phosphates. The ProTide approach effectively bypasses the first and often rate-limiting phosphorylation step catalyzed by nucleoside kinases, a step that can be inefficient or compromised in resistant cells. acs.orgnih.gov For instance, aryloxy phosphoramidate prodrugs of AZT retained their anti-HIV activity in thymidine kinase-deficient (TK⁻) cells, where AZT itself is inactive, providing direct proof of their ability to deliver the intact monophosphate intracellularly. acs.orgnih.gov In stark contrast, diaryl phosphate derivatives of AZT, another prodrug class, were poorly active in these TK-deficient cells, suggesting inefficient release of the monophosphate. nih.gov

The superiority of the ProTide strategy is evident in the biological activity observed. While dialkyl phosphate derivatives of NAs like AZT and d4T were largely inactive, their phosphoramidate counterparts showed potent antiviral activity with low toxicity. nih.gov

Table 1: Comparative Analysis of Dialkyl Phosphate and ProTide Prodrug Strategies

FeatureDialkyl Phosphate Strategy (e.g., this compound)ProTide (Phosphoramidate) Strategy
Masking Groups Two simple alkyl groups (e.g., propyl). acs.orgAn aryl group and an amino acid ester. acs.orgresearchgate.net
Charge NeutralNeutral
Cellular Uptake Passive Diffusion (theoretically)Passive Diffusion cardiff.ac.uk
Activation Mechanism One-step enzymatic hydrolysis of two stable P-O ester bonds. acs.orgnih.govMulti-step enzymatic and chemical cascade (esterase, cyclization, phosphoramidase). nih.govresearchgate.net
Key Enzymes Non-specific esterases/phosphatases.Carboxyesterases (e.g., Cathepsin A), Hint1 phosphoramidase. nih.gov
Intracellular Conversion Efficiency Very low; hindered by high stability of the prodrug. acs.orgnih.govnih.govHigh; efficient release of the nucleoside monophosphate. acs.orgresearchgate.net
Bypassing Nucleoside Kinases No; dependent on subsequent phosphorylation if monophosphate is released.Yes; directly delivers the monophosphate, bypassing the initial kinase step. acs.orgnih.gov
Observed Biological Activity Generally poor to moderate. acs.orgnih.govPotent activity, leading to approved drugs (e.g., Sofosbuvir, Tenofovir Alafenamide). acs.orgtandfonline.com

Molecular and Enzymatic Interactions in Academic Research Systems

Interaction Profiles with Enzymes of Nucleotide Metabolism (e.g., Nucleoside Kinases, Phosphatases)

Research on thymidine (B127349) analogs often focuses on their interactions with key enzymes in the nucleotide salvage pathway. For a compound like Thymidine-5'-dipropyl phosphate (B84403) to become active in cellular systems, it would likely need to be metabolized to thymidine monophosphate (TMP), thymidine diphosphate (B83284) (TDP), and ultimately thymidine triphosphate (TTP). This process is governed by enzymes such as nucleoside kinases and phosphatases.

Generally, thymidine analogs can act as either substrates or inhibitors for these enzymes. For instance, thymidine kinase is a critical enzyme that phosphorylates thymidine to TMP. The structure of the 5'-phosphate group is crucial for recognition and catalysis. The presence of dipropyl esters on the phosphate group of Thymidine-5'-dipropyl phosphate would likely prevent its direct interaction with the active site of thymidine kinase. It is plausible that for this compound to have any biological effect, the propyl groups would first need to be cleaved by cellular esterases or phosphatases to yield TMP. However, no studies have been found that document this specific metabolic pathway for this compound.

Influence on DNA Replication and Biosynthesis in In Vitro and Cellular Assays (e.g., Radiolabeled Precursor Incorporation)

The influence of a thymidine analog on DNA replication is typically assessed using techniques such as the incorporation of radiolabeled precursors, like [³H]-thymidine, into newly synthesized DNA. An inhibitor of DNA synthesis would reduce the amount of incorporated radioactivity.

For this compound to affect DNA replication, it would need to be intracellularly converted to thymidine triphosphate (TTP), the direct precursor for DNA polymerase. The efficiency of this multi-step conversion (de-esterification followed by two phosphorylation steps) would determine its potential impact. Without experimental data from assays measuring the incorporation of a radiolabeled version of this compound or its effect on the incorporation of natural thymidine, its influence on DNA replication remains entirely speculative.

Potential Role as Substrates or Inhibitors in Biochemical Enzyme Activity Assays

Biochemical assays are fundamental to determining if a compound can act as a substrate or an inhibitor of a specific enzyme. In the context of nucleotide metabolism, enzymes like thymidylate synthase, thymidine kinase, and DNA polymerases are common targets.

There is no published evidence from biochemical assays to suggest that this compound acts as either a substrate or an inhibitor for these or any other enzymes. The bulky and hydrophobic dipropyl groups would likely create steric hindrance, preventing the molecule from fitting into the active sites of enzymes that typically bind thymidine or its phosphorylated forms.

Elucidation of Mechanisms Underpinning Biological Inactivity or Suboptimal Activation in Research Models

Given the absence of any reported biological activity for this compound, any discussion of its inactivity or suboptimal activation is hypothetical. However, based on the known structure-activity relationships of other nucleotide analogs, several factors could contribute to a lack of biological effect:

Membrane Permeability: The lipophilic nature of the dipropyl groups might enhance cell membrane permeability compared to charged phosphates, but this has not been experimentally verified.

Metabolic Stability: The propyl-phosphate ester bonds might be resistant to cleavage by cellular enzymes, preventing the release of the active monophosphate form.

Enzymatic Recognition: As mentioned, the modified phosphate group would likely not be recognized by the kinases required for its conversion to the active triphosphate form.

Without direct research, these points remain theoretical explanations for the presumed biological inactivity of this specific compound.

Data Tables

Due to the lack of specific experimental data for this compound, no data tables can be generated.

Advanced Analytical and Spectroscopic Methodologies for Thymidine 5 Dipropyl Phosphate Research

Chromatographic Techniques for Qualitative and Quantitative Analysis (e.g., RP-HPLC, LC-MS)

Chromatographic methods are indispensable for the separation, identification, and quantification of Thymidine-5'-dipropyl phosphate (B84403) from complex mixtures, such as reaction products or biological samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of thymidine (B127349) analogs. ijrpc.comsigmaaldrich.com It separates compounds based on their hydrophobicity, with more nonpolar compounds having longer retention times. For thymidine derivatives, RP-HPLC is often performed using a C18 column. ijrpc.com The mobile phase typically consists of a mixture of an aqueous buffer, like orthophosphoric acid, and an organic solvent, such as acetonitrile (B52724). ijrpc.com This method has been successfully used for the stability-indicating analysis of related compounds like trifluridine (B1683248) and tipiracil. ijrpc.com The versatility of RP-HPLC allows for its application in both qualitative and quantitative assessments, ensuring the purity and concentration of the target compound are accurately determined. ijrpc.comhelixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is particularly powerful for identifying and quantifying nucleotides and their analogs in various matrices. nih.govresearchgate.net LC-MS can provide molecular weight information and fragmentation data, which aids in the structural confirmation of Thymidine-5'-dipropyl phosphate. For instance, LC-MS/MS methods have been developed for the determination of purine (B94841) and pyrimidine (B1678525) derivatives in complex samples. researchgate.net The high sensitivity of LC-MS makes it suitable for detecting low-level modifications and for pharmacokinetic studies. nih.gov

Table 1: Representative RP-HPLC and LC-MS/MS Parameters for Thymidine Analog Analysis
ParameterRP-HPLC ijrpc.comsnmjournals.orgLC-MS/MS researchgate.net
ColumnC18 (e.g., Waters Luna, Mightysil RP-18)Hypercarb
Mobile PhaseAcetonitrile/Water/Acid (e.g., Orthophosphoric acid, Trifluoroacetic acid)Acetonitrile/Water with Formic Acid
Flow Rate~1.0 mL/min~0.6 mL/min
DetectionUVTandem Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment (e.g., ¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a compound. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR provides information on the number and types of protons in a molecule and their neighboring atoms. For thymidine analogs, ¹H NMR is used to identify the stereochemistry at the C1' position and to confirm the structure of the sugar and base moieties. nih.govacs.org

¹³C NMR offers insights into the carbon framework of the molecule. researchgate.net The chemical shifts of carbon atoms are sensitive to their chemical environment, allowing for the identification of different functional groups. libretexts.org For thymidine, typical ¹³C NMR chemical shifts have been well-documented. chemicalbook.combmrb.io

³¹P NMR is uniquely suited for analyzing phosphorus-containing compounds like this compound. trilinkbiotech.comnih.govnih.gov The chemical shift of the phosphorus nucleus is highly dependent on the nature of the substituents on the phosphorus atom, making it an excellent tool for structural evaluation and quality assurance. trilinkbiotech.com The presence of divalent cations can influence ³¹P NMR signals, which can be mitigated by using chelating agents. acs.org

Table 2: Typical NMR Spectral Data for Thymidine Derivatives
NucleusTypical Chemical Shift Range (ppm)Information Obtained
¹HVariableProton environment, stereochemistry nih.govacs.org
¹³C10 - 170Carbon skeleton, functional groups libretexts.orgchemicalbook.com
³¹P-30 to 200Phosphorus environment, phosphate linkages trilinkbiotech.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. bohrium.com

Electrospray Ionization (ESI)-MS is a soft ionization technique commonly used for the analysis of nucleotides and their analogs. ESI in negative ion mode is particularly informative for phosphate-containing compounds, providing insights into the structure of the phosphoryl and phosphoribosyl moieties. nih.gov This allows for the determination of the number of phosphate groups and the presence of any substitutions. nih.gov In contrast, positive-ion mode primarily yields fragments from the nucleobase. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is used to study the fragmentation pathways of ions. By analyzing the fragment ions, the connectivity of the molecule can be pieced together, confirming the structure of this compound. The fragmentation of phosphopeptides, which share similarities with nucleotide phosphates, has been extensively studied and provides a framework for understanding the fragmentation of these molecules. nih.gov

Radiolabeling Strategies and Scintillation Counting for Tracing Studies in Biochemical Assays

Radiolabeling is a highly sensitive technique used to trace the metabolic fate of molecules like this compound in biochemical assays. This involves incorporating a radioactive isotope, such as ³H or ¹⁴C, into the molecule. wikipedia.org

Radiolabeled Thymidine Analogs , such as tritiated thymidine (³H-TdR) and ¹⁴C-labeled thymidine, are widely used to study DNA synthesis and cell proliferation. wikipedia.orgnih.gov The incorporation of the radiolabeled compound into cellular components can be quantified to understand its biological activity. It is important to note that the radiolabeling of DNA itself can sometimes induce fragmentation. nih.gov

Scintillation Counting is the primary method for detecting and quantifying the radioactivity of labeled samples. wikipedia.org In liquid scintillation counting, the radioactive sample is mixed with a scintillation cocktail that emits light when excited by radioactive decay. osti.govpsu.edu The intensity of the light flashes is proportional to the amount of radioactivity present. psu.edu This technique is highly efficient and sensitive for measuring beta-emitting isotopes like ³H and ¹⁴C. osti.govnih.gov Flatbed scintillation counting offers a high-throughput alternative for quantifying radioactivity in hybridization assays. nih.gov

Computational Modeling and Simulation for Conformational Analysis and Molecular Dynamics

Computational modeling and molecular dynamics (MD) simulations provide valuable insights into the three-dimensional structure and dynamic behavior of this compound at an atomic level.

Conformational Analysis helps to determine the preferred spatial arrangement of the atoms in the molecule. For thymidine analogs, conformational analysis has revealed preferences for specific sugar puckering, which can influence their biological activity. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the movement of atoms and molecules over time. tandfonline.com These simulations can reveal how this compound interacts with its environment, such as water molecules or biological macromolecules. tandfonline.commdpi.com MD simulations have been employed to investigate the hydration patterns of nucleotide analogs and to understand the binding mechanisms of these compounds to their target enzymes. tandfonline.comacs.orgnih.gov These computational approaches can predict the behavior of novel analogs and guide the design of future experiments. nih.gov

Structure Activity Relationship Sar Studies in Phosphate Modified Nucleoside Research

Correlation of Phosphate (B84403) Masking Group Structure with In Vitro Biochemical Attributes

The structure of the phosphate masking group, including factors like alkyl chain length and branching, significantly influences the in vitro biochemical properties of nucleoside analogues. In the case of Thymidine-5'-dipropyl phosphate, the two propyl groups attached to the 5'-phosphate are designed to neutralize the negative charges of the phosphate, a modification that is critical for passive diffusion across cell membranes.

The length and lipophilicity of the alkyl chains are determining factors for both the stability of the prodrug in extracellular media and the rate at which it is metabolized intracellularly to release the active monophosphate form. Generally, longer or more branched alkyl chains can increase stability but may also hinder the enzymatic cleavage necessary for activation. The dipropyl moiety represents a balance between sufficient lipophilicity to aid membrane transit and a structure that can be recognized and cleaved by intracellular esterases or other enzymes.

Table 1: Comparative Physicochemical Properties of Phosphate-Masking Groups

Masking Group Relative Lipophilicity Expected Rate of Hydrolysis
Dimethyl Low Fast
Diethyl Moderate Moderate
Dipropyl High Slow to Moderate

This table presents a conceptual overview and not experimental data.

Influence of Phosphate Modification on Cellular Permeability and Intracellular Delivery in Experimental Models

A primary objective of modifying the phosphate group of nucleosides is to enhance their cellular permeability. Unmodified nucleoside monophosphates are highly charged and generally cannot cross the cell membrane. By masking the phosphate with lipophilic groups like the dipropyl substituents in this compound, the resulting molecule is more lipid-soluble, facilitating its passive diffusion into cells.

Once inside the cell, the masking groups are intended to be enzymatically cleaved, trapping the resulting thymidine (B127349) monophosphate within the intracellular environment. This strategy can lead to higher intracellular concentrations of the monophosphate compared to the administration of the parent nucleoside, which relies on active transport and subsequent phosphorylation by cellular kinases. The efficiency of this intracellular delivery is a key area of investigation in the preclinical assessment of such compounds.

Mechanistic Basis for Differential Biological Activity or Inactivity Among Phosphate-Modified Nucleoside Analogues

The biological activity of a phosphate-modified nucleoside analogue is contingent on a sequence of events: cellular uptake, intracellular conversion to the monophosphate, and subsequent phosphorylation to the di- and triphosphate forms. The triphosphate is typically the active form that can inhibit viral polymerases or be incorporated into DNA, leading to chain termination.

The specific structure of the phosphate masking group, such as the dipropyl groups, plays a pivotal role in this process. If the masking groups are too stable and are not efficiently removed by intracellular enzymes, the monophosphate will not be released, and the compound will remain inactive. Conversely, if the masking groups are too labile and are cleaved extracellularly, the resulting charged monophosphate will be unable to enter the cell, also leading to inactivity. Therefore, the differential biological activity observed among various phosphate-modified nucleosides often stems from the efficiency of this intracellular metabolic activation.

Table 2: Factors Influencing Biological Activity of Phosphate-Modified Nucleosides

Factor Influence on Activity Relevance to this compound
Extracellular Stability Prevents premature degradation The dipropyl ester linkage must be stable in culture media.
Cellular Permeability Enables entry into the cell Enhanced by the lipophilic dipropyl groups.
Intracellular Cleavage Releases the active monophosphate Dependent on cellular esterases capable of hydrolyzing the dipropyl ester.

This table outlines the mechanistic hurdles that must be overcome for a phosphate-modified nucleoside to be biologically active.

Rational Design Principles for Modulating Intracellular Activation and Target Engagement in Research Settings

The rational design of phosphate-modified nucleosides for research purposes involves a careful consideration of the structure-activity relationships discussed above. The goal is to fine-tune the properties of the masking group to achieve optimal intracellular delivery and activation in specific experimental systems.

For a compound like this compound, the design principles would focus on:

Balancing Lipophilicity and Solubility: The dipropyl groups are chosen to provide sufficient lipophilicity for membrane passage without rendering the compound completely insoluble in aqueous media.

Tuning Metabolic Lability: The ester linkages of the dipropyl phosphate are designed to be stable enough to prevent extracellular degradation but susceptible to cleavage by intracellular esterases. The rate of this cleavage can be modulated by altering the alkyl chain length or branching.

Ensuring Specificity of Action: The ultimate biological effect depends on the interaction of the triphosphorylated nucleoside with its target, for example, a viral polymerase. The design must ensure that the released nucleoside triphosphate is a potent and selective inhibitor of the intended target.

Through the systematic variation of the phosphate masking group, researchers can develop a library of compounds with a range of activation profiles, allowing for the selection of the most appropriate tool for a given biological question.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing thymidine-5'-dipropyl phosphate, and how can purity be optimized?

  • Methodological Answer : this compound can be synthesized via enzymatic phosphorylation using thymidine-5'-phosphate (TMP) as a precursor. For example, thymidine-5'-diphosphate (TDP) derivatives are generated using kinases like thymidylate kinase (EC 2.7.4.9), which transfers phosphate groups from ATP to TMP . Purity optimization involves HPLC purification with ion-pairing reagents (e.g., triethylammonium acetate) and validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm esterification of propyl groups .

Q. How can this compound be characterized structurally and functionally in vitro?

  • Methodological Answer : Structural characterization requires a combination of:

  • ESR spectroscopy to detect radical intermediates during oxidation or degradation .
  • High-resolution MS for molecular weight confirmation and fragmentation patterns.
  • Phosphate-specific assays (e.g., malachite green method) to quantify free phosphate release under hydrolytic conditions . Functional assays may include enzymatic activity studies with DNA polymerases to assess incorporation into synthetic DNA strands .

Q. What factors influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent, with optimal storage at neutral pH (6.8–7.2) and low temperatures (–20°C). Degradation pathways involve hydrolysis of propyl ester bonds or oxidation at the thymine base. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm) and LC-MS can track decomposition products .

Advanced Research Questions

Q. How do sulfate radicals (SO₄⁻•) interact with this compound, and what are the implications for DNA damage studies?

  • Methodological Answer : SO₄⁻•, generated photolytically, abstracts hydrogen atoms from the thymine moiety or phosphate backbone, forming 5,6-dihydro-6-hydroxy-5-yl radicals or cyclic phosphate intermediates. These reactions are monitored via ESR spectroscopy under anoxic conditions, with hyperfine coupling constants used to assign radical structures . Such studies model oxidative damage in DNA, relevant to radiation biology .

Q. What analytical challenges arise in distinguishing this compound from co-eluting metabolites in environmental or biological samples?

  • Methodological Answer : Co-elution issues (e.g., with dipropyl phosphate or other organophosphate esters) require advanced chromatographic separation:

  • GC-MS with derivatization : Propyl esters are derivatized using silylation agents (e.g., BSTFA) to enhance volatility and specificity .
  • Ion mobility spectrometry (IMS) : Resolves isomers based on collision cross-section differences .
  • Isotopic labeling : ¹³C or deuterium labels on propyl groups aid in tracking and quantification .

Q. Can this compound act as a substrate or inhibitor in nucleotide-dependent enzymatic assays?

  • Methodological Answer : Competitive inhibition assays using thymidine kinase or DNA polymerases (e.g., Taq polymerase) assess binding affinity. For example:

  • Kinetic parameters : Measure KmK_m and VmaxV_{max} via Michaelis-Menten plots with varying substrate concentrations.
  • Fluorescent probes : Modified primers with fluorophores (e.g., FAM) detect incorporation errors during PCR .

Q. How does the dipropyl phosphate group alter the compound’s interaction with lipid bilayers compared to unmodified thymidine phosphates?

  • Methodological Answer : Use surface plasmon resonance (SPR) or molecular dynamics (MD) simulations to compare membrane permeability. The hydrophobic propyl groups enhance lipid bilayer penetration, quantified via partition coefficient (logP\log P) measurements using octanol-water systems .

Methodological Considerations for Data Interpretation

  • Contradictory Data Analysis : Discrepancies in radical formation pathways (e.g., cyclic vs. linear phosphate radicals) may arise from differences in experimental conditions (pH, oxygen levels). Always cross-validate with multiple techniques (ESR, pulse radiolysis) .
  • Standard Curve Validation : For phosphate quantification, ensure linearity (R2>0.99R^2 > 0.99) across concentrations and account for matrix effects using spike-recovery tests .

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